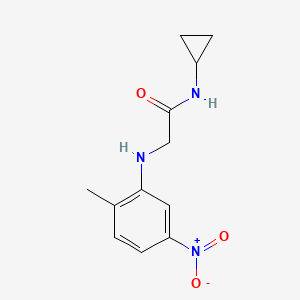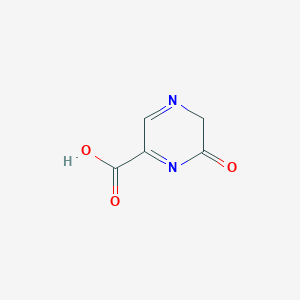
4-(1-Pyrrolidinyl)benzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Pyrrolidinyl)benzaldehyde oxime is an organic compound with the molecular formula C11H14N2O It is a derivative of benzaldehyde, where the aldehyde group is substituted with a pyrrolidinyl group and an oxime functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Pyrrolidinyl)benzaldehyde oxime typically involves the condensation of 4-(1-Pyrrolidinyl)benzaldehyde with hydroxylamine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime group. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
4-(1-Pyrrolidinyl)benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-(1-Pyrrolidinyl)benzonitrile.
Reduction: Formation of 4-(1-Pyrrolidinyl)benzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives.
科学的研究の応用
4-(1-Pyrrolidinyl)benzaldehyde oxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(1-Pyrrolidinyl)benzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrrolidinyl group can enhance the compound’s binding affinity to certain receptors or proteins, modulating their function.
類似化合物との比較
Similar Compounds
- Benzaldehyde oxime
- 4-(1-Pyrrolidinyl)benzonitrile
- 4-(1-Pyrrolidinyl)benzylamine
Uniqueness
4-(1-Pyrrolidinyl)benzaldehyde oxime is unique due to the presence of both the pyrrolidinyl and oxime functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The oxime group provides versatility in chemical transformations, while the pyrrolidinyl group enhances binding interactions in biological systems.
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
(NE)-N-[(4-pyrrolidin-1-ylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H14N2O/c14-12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6,9,14H,1-2,7-8H2/b12-9+ |
InChIキー |
LHLQIBZOQKKJHS-FMIVXFBMSA-N |
異性体SMILES |
C1CCN(C1)C2=CC=C(C=C2)/C=N/O |
正規SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2,2,2-Trichloro-1-(3-quinolin-8-yl-thioureido)-ethyl]-propionamide](/img/structure/B14914762.png)



![2-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14914792.png)





![2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B14914826.png)
